N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5S2 and its molecular weight is 497.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Versatile Reagents for N-Alkylacetamide Synthesis : Research has introduced p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides. These compounds are reported as stable, easy-to-handle powders that react with alkyl halides and sulfonates to afford substituted products in good yields. After specific cleavages under mild acidic conditions, the products can be transformed into N-alkylacetamides, highlighting their potential utility in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Potential Biological Activities
Anticancer Activity : A study has focused on designing and synthesizing certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives to discover new anticancer agents. The research showcased that one compound exhibited significant cancer cell growth inhibition against several cancer cell lines, suggesting the potential of such compounds in anticancer therapy (Al-Sanea et al., 2020).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Another study presented the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This research underscores the importance of the thieno[2,3-d]pyrimidine scaffold in developing dual inhibitors for cancer therapy, highlighting the compound's relevance in medicinal chemistry (Gangjee et al., 2008).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-16-6-4-5-15(11-16)13-27-23(29)22-19(9-10-33-22)26-24(27)34-14-21(28)25-18-8-7-17(31-2)12-20(18)32-3/h4-12H,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRGJXARJHNAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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